5-cyclopropyl-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has been focused on synthesizing novel derivatives of pyrazolopyrimidines and isoxazoles due to their potential anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, exploring their cytotoxic and 5-lipoxygenase inhibition activities. The study highlights the structure-activity relationship, suggesting the therapeutic potential of these compounds in cancer treatment and inflammation control Rahmouni et al., 2016.
Antiprotozoal Activities
Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles and evaluated their antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The study identified compounds with significant antitrypanosomal and antimalarial activities, presenting these derivatives as potential antiprotozoal agents Patrick et al., 2007.
Heterocyclic Compound Synthesis
Efforts to synthesize heterocyclic compounds based on furan derivatives have also been documented. For example, the synthesis of novel heterocyclic compounds incorporating the furan nucleus has led to the discovery of derivatives with promising pharmacological activities, including antiviral properties against the avian influenza virus Mostafa & Nada, 2015.
Inhibition of Enzymatic Activities
Research into the inhibition of cathepsins, enzymes implicated in various diseases, has led to the development of novel carboxamides. Lukić et al. (2017) synthesized 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, testing their inhibition of cathepsins B and K, which are critical in bone resorption and other physiological processes Lukić et al., 2017.
Anti-Influenza Virus Activity
Flefel et al. (2012) explored heterocyclic derivatives based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone for their anti-avian influenza virus activity, identifying compounds with significant effects against the H5N1 strain. This research points to the potential of such derivatives in combating influenza outbreaks Flefel et al., 2012.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-10-7-17(26)22-19(20-10)25-16(9-12(23-25)14-3-2-6-28-14)21-18(27)13-8-15(29-24-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,21,27)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXGJJWYUERMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.